(Cyclobutyldifluoromethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[cyclobutyl(difluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2/c12-11(13,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNDWTCTQDMWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Cyclobutyldifluoromethyl Benzene
Retrosynthetic Analysis of the Compound's Architecture
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This approach allows for the logical design of a synthetic route. youtube.compressbooks.pubyoutube.comyoutube.comyoutube.commasterorganicchemistry.com
The retrosynthetic analysis of (Cyclobutyldifluoromethyl)benzene begins by identifying the key chemical bonds that can be disconnected to simplify the structure. The most logical disconnections are at the bonds connecting the cyclobutyl and difluoromethyl groups to the benzene (B151609) ring. This deconstruction leads to two primary retrosynthetic pathways, each proposing a different order of bond formation.
Pathway A involves the difluoromethylation of a cyclobutyl-substituted benzene derivative. This approach disconnects the C-CF2H bond, leading back to cyclobutylbenzene (B3052708) and a "CF2H" source.
Pathway B focuses on the introduction of the cyclobutyl group onto a difluoromethyl-substituted benzene ring. This strategy disconnects the C-cyclobutyl bond, suggesting (difluoromethyl)benzene (B1298653) as a key intermediate.
The choice between these pathways in a forward synthesis would depend on the directing effects of the substituents. An alkyl group like cyclobutyl is an ortho-, para-director, while the difluoromethyl group's electronic properties would influence the regioselectivity of subsequent reactions.
Approaches to Difluoromethylation of Aromatic Systems
The formation of the C(sp²)–CF2H bond is a critical step in the synthesis of this compound. rsc.org Numerous methods for the difluoromethylation of aromatic compounds have been developed, broadly categorized into direct and indirect approaches. rsc.orgmdpi.com
Direct difluoromethylation involves the introduction of the –CF2H group onto a pre-existing aromatic ring through the substitution of a C-H bond. rsc.org This approach is highly desirable due to its atom economy and potential for late-stage functionalization. mdpi.comnih.gov
Radical difluoromethylation has emerged as a powerful tool for the synthesis of difluoromethylated arenes. rsc.orgmdpi.comrsc.org These methods typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to the aromatic ring. rsc.org
A variety of reagents can serve as sources for the •CF2H radical under different reaction conditions. Some common precursors and the conditions for radical generation are summarized in the table below.
| Difluoromethyl Radical Precursor | Radical Generation Method | Reference |
| PhSO₂CF₂H | Oxidation of PhSO₂CF₂⁻ after deprotonation | acs.org |
| BrCF₂P(O)(OR)₂ | Photocatalysis | mdpi.com |
| N-chloroamides | Copper-catalyzed reaction | acs.org |
The regioselectivity of radical difluoromethylation on substituted benzenes is often governed by the stability of the resulting radical intermediate. mdpi.com For substrates like cyclobutylbenzene, the reaction would likely yield a mixture of ortho and para isomers due to the directing effect of the alkyl group.
Transition metal catalysis offers a versatile and often highly selective platform for C-H functionalization reactions, including difluoromethylation. rsc.orgmdpi.com Palladium, copper, and other metals have been successfully employed to catalyze the formation of C(sp²)-CF2H bonds. rsc.orgacs.orgrsc.org
Direct Difluoromethylation Techniques
Transition Metal-Catalyzed Difluoromethylation
Palladium-Catalyzed C-H Difluoromethylation
Palladium catalysts are particularly effective in directing C-H activation to specific positions on an aromatic ring, often with the aid of a directing group. nih.gov While direct palladium-catalyzed C-H difluoromethylation of a simple benzene ring can be challenging, the use of directing groups can achieve high regioselectivity.
For instance, a general palladium-catalyzed C-H difluoromethylation reaction could proceed as follows:
Ar-H + "CF₂H source" --[Pd catalyst]--> Ar-CF₂H
In the context of synthesizing this compound, a strategy could involve the use of a directing group attached to the benzene ring to guide the palladium catalyst to a specific C-H bond for difluoromethylation. Subsequent removal of the directing group would yield the desired product.
Recent advancements have also demonstrated the palladium-catalyzed difluoromethylation of heteroaryl halides, showcasing the versatility of this approach for introducing the difluoromethyl group into various aromatic systems. rsc.org Furthermore, benzylic C-H bonds can undergo copper-catalyzed difluoromethylation, indicating the potential for functionalizing alkyl side chains on an aromatic ring. acs.org
Gold-Catalyzed Difluoromethylation
Gold catalysis has emerged as a powerful tool in organic synthesis, facilitating a range of transformations including cross-coupling and C-H functionalization reactions. nih.govacs.orgnih.gov While direct gold-catalyzed difluoromethylation of an arylcyclobutane is not extensively documented, the principles of gold-catalyzed reactions suggest potential pathways. Gold(I)/(III) redox catalysis, for instance, has been successfully employed for the trifluoromethylthiolation and trifluoromethylselenolation of organohalides. nih.gov This process involves the oxidative addition of an organohalide to a gold(I) complex, followed by reductive elimination to form the C-SCF₃ or C-SeCF₃ bond. A similar mechanistic pathway could be envisioned for difluoromethylation, employing a suitable difluoromethyl source.
Furthermore, gold catalysts have been utilized in photocatalytic [2+2] cycloadditions to construct cyclobutane (B1203170) rings, demonstrating their utility in manipulating four-membered ring systems. rsc.org Gold-catalyzed C-H functionalization of arenes with organogermanium compounds also highlights the capacity of gold to mediate the formation of carbon-carbon bonds under mild conditions. acs.org Although a specific protocol for the gold-catalyzed difluoromethylation of a cyclobutane-containing arene has not been detailed, the versatility of gold catalysis suggests it as a promising area for future research in the synthesis of compounds like this compound.
Nucleophilic and Electrophilic Difluoromethylation
Nucleophilic and electrophilic difluoromethylation represent two fundamental approaches to introduce the difluoromethyl group.
Nucleophilic Difluoromethylation involves the reaction of a nucleophilic difluoromethyl equivalent with an electrophilic substrate. A common strategy employs difluoromethyl phenyl sulfone (PhSO₂CF₂H) as a source of the difluoromethyl anion ("CF₂H⁻"). cas.cnnih.gov This method is particularly effective for the difluoromethylation of primary alkyl halides through a nucleophilic substitution followed by a reductive desulfonylation step. cas.cnnih.gov In the context of synthesizing this compound, a precursor such as (bromomethyl)cyclobutane (B93029) could be reacted with the difluoromethyl anion equivalent. Another approach involves the nucleophilic difluoromethylation of aldehydes and ketones using reagents like diethyl difluoromethylphosphonate to generate difluoromethylated alcohols. nih.gov
Electrophilic Difluoromethylation utilizes an electrophilic difluoromethylating reagent to functionalize a nucleophilic substrate, such as an electron-rich arene. nih.govrsc.orgdntb.gov.ua Recently, novel electrophilic (phenylsulfonyl)difluoromethylating reagents have been developed that allow for the C-H functionalization of (hetero)arenes under mild, transition-metal-free conditions. nih.govrsc.orgdntb.gov.ua For the synthesis of this compound, an activated cyclobutylbenzene derivative could potentially undergo electrophilic difluoromethylation directly on the aromatic ring. The regioselectivity of such a reaction would be governed by the directing effects of the cyclobutyl substituent.
| Reagent Type | Example Reagent | Substrate Type |
| Nucleophilic | Difluoromethyl phenyl sulfone | Alkyl halides, Aldehydes, Ketones |
| Electrophilic | (Phenylsulfonyl)difluoromethylating reagents | Electron-rich arenes |
Photocatalytic Difluoromethylation
Visible-light photocatalysis has become a prominent strategy for the formation of C-CF₂H bonds under mild and environmentally benign conditions. mdpi.comrsc.orgmdpi.com These methods typically involve the generation of a difluoromethyl radical from a suitable precursor, which then reacts with the substrate.
Various photocatalytic systems have been developed for the difluoromethylation of aromatic and heteroaromatic compounds. mdpi.commdpi.com For instance, iridium-based photocatalysts can activate reagents like ethyl bromodifluoroacetate to generate a difluoromethyl radical, which can then add to aromatic rings. mdpi.com Another common difluoromethyl source is zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), which can be activated by a photocatalyst to add to C=N bonds and other unsaturated systems. rsc.org Metallaphotoredox catalysis, combining a photocatalyst with a nickel catalyst, has also been successfully used for the difluoromethylation of aryl bromides using bromodifluoromethane (B75531) as the CF₂H source. princeton.edu The synthesis of this compound via this approach would likely involve the photocatalytic reaction of a cyclobutyl-substituted aryl halide or an activated cyclobutylbenzene with a difluoromethyl radical precursor.
| Photocatalyst System | Difluoromethyl Source | Substrate Type |
| Iridium complex | Ethyl bromodifluoroacetate | Heteroarenes |
| Organic Dyes (e.g., Eosin Y) | Sodium difluoromethanesulfinate | Coumarins |
| Iridium complex/Nickel complex | Bromodifluoromethane | Aryl bromides |
Stepwise Difluoromethylation Methodologies
Stepwise approaches involve the initial construction of a functionalized cyclobutane derivative, followed by the transformation of a functional group into the desired difluoromethyl moiety.
Transformation of Functionalized Moieties into CF₂H
A key strategy in stepwise synthesis is the conversion of a pre-existing functional group into a difluoromethyl group. researchgate.net This can be a valuable alternative when direct difluoromethylation is challenging. One common transformation is the conversion of an aldehyde or ketone to a difluoromethyl group. This can be achieved through a two-step process involving, for example, the reaction of an aldehyde with a fluorinating agent to form a difluoroalkyl intermediate, which is then reduced.
Another important transformation is the conversion of a carboxylic acid to a difluoromethyl group, although this is often a multi-step process. Additionally, alkyl halides can be converted to their corresponding alkyl-CF₂H analogues. researchgate.net For the synthesis of this compound, a precursor such as cyclobutylphenylmethanal or a cyclobutylphenyl ketone could be subjected to such a transformation. The choice of the functional group to be transformed depends on its accessibility and the efficiency of the conversion method. The difluoromethyl group is recognized as a bioisostere of hydroxyl (-OH), thiol (-SH), and methyl (-CH₃) groups, and its introduction can significantly impact a molecule's properties. researchgate.netnih.gov
Decarboxylative Difluoromethylation
Decarboxylative functionalization is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds, starting from readily available carboxylic acids. acs.orgprinceton.edu While decarboxylative trifluoromethylation of aliphatic and α,β-unsaturated carboxylic acids has been well-established, nih.govrsc.org direct decarboxylative difluoromethylation is a less common but emerging area. The general principle involves the generation of an alkyl or aryl radical via decarboxylation, which is then trapped by a difluoromethylating agent.
Strategies for Cyclobutane Ring Formation and Functionalization
A primary method for forming cyclobutane rings is the [2+2] cycloaddition of alkenes, which can be promoted photochemically or by transition metal catalysts. nih.govorganic-chemistry.orgbaranlab.org For instance, the photodimerization of alkenes can yield cyclobutane structures. wikipedia.org Ketenes can also react with electron-rich alkenes to form cyclobutanones. wikipedia.org
Another strategy for synthesizing cyclobutanes is through ring expansion of cyclopropanes. harvard.edu For example, alkynyl cyclopropanols can undergo gold(I)-catalyzed ring expansion to yield cyclobutanones. harvard.edu Ring contraction of larger rings, such as the stereoselective contraction of pyrrolidines, has also been developed to produce substituted cyclobutanes. chemistryviews.org
Functionalization of a pre-existing cyclobutane ring is another key approach. C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the cyclobutane core. nih.govacs.orgbaranlab.orgnih.gov For example, palladium-catalyzed C-H arylation of cyclobutanes has been demonstrated. acs.orgbaranlab.org Furthermore, the ring-opening of bicyclo[1.1.0]butanes provides an efficient route to polysubstituted cyclobutanes. researchgate.net
| Synthetic Strategy | Description | Example |
| [2+2] Cycloaddition | Dimerization of alkenes to form a four-membered ring. | Photochemical dimerization of cinnamic acid derivatives. organic-chemistry.org |
| Ring Expansion | Expansion of a three-membered ring to a four-membered ring. | Gold(I)-catalyzed expansion of alkynyl cyclopropanols. harvard.edu |
| Ring Contraction | Contraction of a larger ring to a cyclobutane. | Stereoselective contraction of pyrrolidines. chemistryviews.org |
| C-H Functionalization | Direct introduction of functional groups onto the cyclobutane ring. | Palladium-catalyzed arylation of cyclobutanes. acs.orgbaranlab.org |
| Ring-Opening | Opening of a strained bicyclic system to form a functionalized cyclobutane. | Ring-opening of bicyclo[1.1.0]butanes. researchgate.net |
[2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions stand as a cornerstone for cyclobutane synthesis, offering a direct and atom-economical approach to the four-membered ring system. acs.org This class of reactions involves the union of two unsaturated components, typically alkenes, to form a cyclobutane ring. acs.org The success of these reactions often hinges on overcoming the Woodward-Hoffmann rules, which forbid a concerted thermal [2+2] cycloaddition. Consequently, photochemical and transition metal-catalyzed pathways are predominantly employed. acs.orgrsc.org
Photochemical [2+2] cycloadditions represent a classic and widely utilized method for the synthesis of cyclobutanes. acs.orgnih.gov This approach involves the excitation of one of the alkene components to a higher energy state using light, which then allows for the cycloaddition to proceed. acs.org The reaction can be initiated by direct irradiation or through the use of a photosensitizer. acs.orgnih.gov
A key advantage of this method is its ability to generate complex, polycyclic systems with high stereocontrol. rsc.org For instance, intramolecular [2+2] photocycloadditions have been successfully employed to construct intricate molecular architectures containing fused cyclobutane rings. nih.gov The regioselectivity and stereoselectivity of these reactions can often be predicted and controlled by considering the nature of the substituents on the alkene partners. acs.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| N-benzyl maleimide | Styrene (B11656) | UVA LED (370 nm), CH2Cl2 | Cyclobutane adduct | Good | nih.gov |
| Olefin | Olefin | UV or visible light | Cyclobutane | Varies | acs.org |
| 1,6-dienes | - | Photochemical | γ-Lactols fused to cyclobutanes | - | researchgate.net |
This table provides examples of photochemical [2+2] cycloaddition reactions for the synthesis of cyclobutane rings.
In recent years, transition metal-catalyzed [2+2] cycloadditions have emerged as a powerful alternative to photochemical methods. nih.gov These reactions often proceed under milder conditions and can exhibit different selectivity patterns compared to their photochemical counterparts. researchgate.net A variety of transition metals, including nickel, cobalt, ruthenium, and rhodium, have been shown to effectively catalyze these transformations. ingentaconnect.com
The mechanism of these reactions typically involves the formation of a metallacyclopentane intermediate, which then undergoes reductive elimination to furnish the cyclobutane product. researchgate.net This stepwise mechanism allows for a greater degree of control over the reaction outcome. For example, visible-light-induced electron transfer catalysis provides a complementary strategy for the [2+2] cycloaddition of electron-rich and electron-deficient olefins. nih.gov
| Catalyst | Reactant 1 | Reactant 2 | Product | Reference |
| Nickel(0) complexes | Conjugated enynes | Alkenes | Substituted cyclobutanes | researchgate.net |
| Ruthenium(II) photocatalyst | Dissimilar acyclic enones | - | Unsymmetrical tri- and tetrasubstituted cyclobutanes | organic-chemistry.org |
| Various (Co, Ni, Ru, Rh, Re) | Bicyclic alkenes | Alkynes | Cyclobutene rings | ingentaconnect.com |
This table highlights examples of transition metal-catalyzed [2+2] cycloaddition reactions for cyclobutane synthesis.
Ring Contraction Reactions to Form Cyclobutanes
Ring contraction reactions provide an alternative and often stereoselective route to cyclobutanes from larger ring systems. rsc.orgntu.ac.uk This strategy involves the rearrangement or extrusion of a small molecule from a precursor ring, leading to the formation of a smaller, more strained ring. rsc.orgntu.ac.uk
One notable example is the stereoselective synthesis of substituted cyclobutanes from readily available pyrrolidines. chemistryviews.org This method involves the reaction of polysubstituted pyrrolidine (B122466) derivatives with a hypervalent iodine reagent, leading to the formation of the desired cyclobutane in a stereoselective manner. chemistryviews.org The proposed mechanism involves the in-situ generation of an iodonitrene species, which reacts with the pyrrolidine to form a reactive 1,1-diazene. Subsequent elimination of nitrogen gas and cyclization of the resulting 1,4-biradical affords the cyclobutane product. chemistryviews.org
Other ring contraction methods include the Favorskii rearrangement of α-halocyclopentanones and the Wolff rearrangement of α-diazocyclopentanones. These reactions, while well-established, can sometimes be limited by the availability of the starting materials and the reaction conditions required.
| Starting Material | Reagents | Product | Yield | Reference |
| Polysubstituted pyrrolidines | Hydroxy(tosyloxy)iodobenzene (HTIB), ammonium (B1175870) carbamate | Substituted cyclobutanes | Low to good | chemistryviews.org |
| α-Hydroxycyclobutanone | Phosphonium ylides | Functionalized cyclopropanecarbaldehydes | Good to high | researchgate.netnih.gov |
| Fused indole | - | Spiro-cyclobutane | - | ntu.ac.uk |
This table illustrates various ring contraction reactions utilized in the synthesis of cyclobutane derivatives.
Intramolecular Hydroalkylation for Cyclobutane Synthesis
Intramolecular hydroalkylation has emerged as a powerful tool for the construction of cyclic systems, including cyclobutanes. organic-chemistry.org This method involves the addition of a C-H bond across a carbon-carbon double or triple bond within the same molecule.
A notable advancement in this area is the copper hydride-catalyzed enantioselective intramolecular hydroalkylation of halide-tethered styrenes. organic-chemistry.org This reaction allows for the synthesis of enantioenriched cyclobutanes with high levels of stereocontrol. The use of a chiral ligand on the copper catalyst is crucial for achieving high enantioselectivity. This method offers a direct and efficient route to chiral cyclobutanes, which are valuable building blocks in asymmetric synthesis.
Integration of Cyclobutyl and Difluoromethylbenzene Subunits
Once the cyclobutane core is established, the final step in the synthesis of this compound is the integration of the difluoromethylbenzene moiety. This is typically achieved through cross-coupling reactions, which are highly efficient for the formation of carbon-carbon bonds.
Cross-Coupling Reactions for C-C Bond Formation
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. sigmaaldrich.comwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a transition metal catalyst, most commonly palladium or nickel. tcichemicals.com
In the context of synthesizing this compound, a suitable cyclobutyl-containing organometallic species would be coupled with a difluoromethylbenzene derivative bearing a halide or triflate leaving group. For instance, a cyclobutyl Grignard reagent or a cyclobutylboronic acid could be coupled with 1-bromo-4-(difluoromethyl)benzene (B1273633) under palladium catalysis.
The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a particularly attractive option due to the stability and low toxicity of the boron-containing coupling partners. organic-chemistry.org The development of advanced catalyst systems, including specialized ligands and precatalysts, has greatly expanded the scope and utility of these reactions. sigmaaldrich.com
| Reaction Type | Catalyst | Coupling Partner 1 | Coupling Partner 2 | Product | Reference |
| Suzuki-Miyaura | Palladium | Potassium cyclobutyltrifluoroborate | Aryl chlorides | Aryl cyclobutanes | organic-chemistry.org |
| Reductive Cross-Coupling | Nickel | Aryl iodides | Difluoromethyl 2-pyridyl sulfone | Biaryls | researchgate.net |
| General Cross-Coupling | Palladium/Nickel | Organometallic reagent (e.g., Grignard, organoboron) | Aryl/vinyl halides | Coupled product | tcichemicals.com |
This table provides examples of cross-coupling reactions relevant to the formation of the C-C bond between the cyclobutyl and difluoromethylbenzene moieties.
Functional Group Interconversions for Precursor Synthesis
The synthesis of the required precursors for the above-mentioned coupling reactions often necessitates multi-step sequences involving various functional group interconversions (FGIs). nbuv.gov.ua These transformations are crucial for introducing the necessary halides, boronic esters, or directing groups onto the aromatic or cyclobutyl moieties.
For example, the synthesis of 1-bromo-4-(difluoromethyl)benzene could start from 4-bromobenzaldehyde. The aldehyde can be converted to the corresponding difluoromethyl group via a two-step process involving fluorination with a reagent like diethylaminosulfur trifluoride (DAST) to form a difluoromethyl ether, followed by reduction. Alternatively, direct difluoromethylation of the aldehyde can be achieved using specific reagents.
Similarly, cyclobutylboronic acid can be prepared from cyclobutyl bromide via a Grignard reaction followed by treatment with a trialkyl borate (B1201080) and subsequent hydrolysis.
Table 3: Key Functional Group Interconversions for Precursor Synthesis
| Starting Material | Target Precursor | Reagents | Key Transformation |
| 4-Bromobenzaldehyde | 1-Bromo-4-(difluoromethyl)benzene | 1. DAST; 2. Reducing agent | Aldehyde to difluoromethyl group |
| Cyclobutyl bromide | Cyclobutylboronic acid | 1. Mg, THF; 2. B(OiPr)₃; 3. H₃O⁺ | Grignard formation and borylation |
| 2-Hydroxybenzaldehyde | 1-(Difluoromethyl)-2-methoxybenzene | 1. MeI, K₂CO₃; 2. DAST; 3. Reducing agent | Methylation and aldehyde to difluoromethyl conversion |
Reactivity and Reaction Mechanisms of Cyclobutyldifluoromethyl Benzene
Aromatic Reactivity of the Benzene (B151609) Moiety
The benzene ring in (cyclobutyldifluoromethyl)benzene is the primary site for electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. masterorganicchemistry.combyjus.com The nature of the substituent already present on the ring significantly influences both the rate and the regioselectivity of these reactions. vanderbilt.eduuomustansiriyah.edu.iq
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. byjus.com The subsequent loss of a proton restores the aromaticity of the ring, resulting in a substituted product. byjus.comvanderbilt.edu
The cyclobutyldifluoromethyl group is expected to be an electron-withdrawing substituent. This is due to the high electronegativity of the two fluorine atoms in the difluoromethyl group, which pulls electron density away from the benzene ring through an inductive effect. nih.govic.ac.uk This electron-withdrawing nature deactivates the benzene ring towards electrophilic attack, making it less reactive than unsubstituted benzene. vanderbilt.edulibretexts.org Deactivating groups decrease the rate of electrophilic aromatic substitution by destabilizing the positively charged arenium ion intermediate. vanderbilt.edulibretexts.org
Table 1: Hammett Substituent Constants for Related Groups
| Substituent | σmeta | σpara |
| -CF3 | 0.44 | 0.57 |
| -CH3 | -0.06 | -0.16 |
Data sourced from selected Hammett substituent constant tables. oup.com
Substituents on the benzene ring also direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.orgyoutube.com Electron-withdrawing groups that lack the ability to donate electrons through resonance are typically meta-directors. libretexts.org This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position relatively more reactive. libretexts.orgyoutube.com
In the case of the cyclobutyldifluoromethyl group, the strong inductive electron withdrawal deactivates the ortho and para positions to a greater extent than the meta position. When an electrophile attacks at the ortho or para position, one of the resonance structures of the arenium ion places the positive charge directly on the carbon atom attached to the electron-withdrawing substituent, which is a highly destabilizing arrangement. uomustansiriyah.edu.iqlibretexts.org In contrast, meta attack avoids placing the positive charge on this carbon, resulting in a more stable intermediate and a faster reaction rate for meta substitution. uomustansiriyah.edu.iqlibretexts.org Therefore, the cyclobutyldifluoromethyl group is predicted to be a meta-director in electrophilic aromatic substitution reactions.
Potential for Nucleophilic Aromatic Substitution (SNAr)
While benzene rings are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with one or more strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com These groups make the aromatic ring electron-poor and susceptible to attack by a nucleophile. masterorganicchemistry.com The reaction typically proceeds through an addition-elimination mechanism, forming a negatively charged intermediate called a Meisenheimer complex. nih.gov
Given that the cyclobutyldifluoromethyl group is electron-withdrawing, it could potentially facilitate SNAr reactions, particularly if a good leaving group is present on the ring. The presence of electron-withdrawing groups is crucial for stabilizing the negative charge of the Meisenheimer intermediate. youtube.com For SNAr to be efficient, the electron-withdrawing group is most effective when positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge onto the substituent through resonance. masterorganicchemistry.comyoutube.com However, without a suitable leaving group on the aromatic ring of this compound itself, its potential for undergoing SNAr reactions is limited.
Reactivity at the Difluoromethyl Group (CF₂H)
The difluoromethyl group itself possesses distinct reactivity, primarily centered around the acidity of its C-H bond.
C-H Acidity of the CF₂H Group
The C-H bond in a difluoromethyl group is significantly more acidic than a C-H bond in a methyl group. nih.gov This increased acidity is a result of the strong electron-withdrawing inductive effect of the two fluorine atoms. nih.gov This polarization of the C-H bond makes the hydrogen atom more susceptible to removal by a base. The difluoromethyl group can act as a hydrogen bond donor, a property that distinguishes it from other polyfluorinated motifs. nih.govresearchgate.net Studies have shown that the hydrogen bond acidity of compounds containing a CF₂H group is comparable to that of thiophenols and anilines. nih.gov This acidity allows the difluoromethyl group to participate in interactions such as hydrogen bonding, which can be significant in various chemical and biological contexts. researchgate.netnih.gov
Radical Reactivity involving CF₂H
The difluoromethyl (CF₂H) group can participate in radical reactions, a process of significant interest in synthetic chemistry for the introduction of this fluorine-containing motif into various organic molecules. mdpi.commdpi.comjlu.edu.cn The generation of a difluoromethyl radical (•CF₂H) from a suitable precursor is a key step in these transformations. jlu.edu.cn While direct C-H activation of the difluoromethyl group in this compound to form a radical is challenging, analogous compounds are known to undergo such reactions under specific conditions, often involving photoredox catalysis. mdpi.commdpi.com
For instance, difluoromethyl heteroaryl-sulfones have been utilized as sources of •CF₂H radicals under visible light photoredox catalysis. mdpi.com In these systems, a photocatalyst, upon excitation, reduces the sulfone, leading to the cleavage of the carbon-sulfur bond and the formation of the difluoromethyl radical. This radical can then add to various substrates, including aromatic and heteroaromatic compounds. mdpi.commdpi.com Radical-trapping experiments have confirmed the involvement of radical species in these C-H difluoromethylation processes. mdpi.com
The regioselectivity of these radical difluoromethylation reactions is often dictated by the stability of the resulting radical intermediate. mdpi.com For example, in the difluoromethylation of coumarin (B35378) derivatives, the reaction proceeds at the position that forms the most stable benzylic radical intermediate. mdpi.com
Table 1: Examples of Reagents Used to Generate Difluoromethyl Radicals This table is for illustrative purposes and does not imply these reagents have been used specifically with this compound.
| Reagent | Conditions | Radical Generated | Reference |
| Difluoromethyl heteroaryl-sulfones | Visible Light, Photocatalyst | •CF₂H | mdpi.com |
| Chlorodifluoroacetic anhydride (B1165640) | Not specified | •CF₂Cl | mdpi.com |
| Sodium sulfinate of difluoromethane (B1196922) (NaSO₂CF₂H) | Blue LED, Photocatalyst | •CF₂H | mdpi.com |
| Bis(difluoroacetyl) peroxide | Thermal (0 °C) | •CF₂H | nih.gov |
Potential for Further Fluorination or Defluorination
The difluoromethyl group in this compound could potentially undergo further fluorination to a trifluoromethyl group or be subjected to defluorination.
Further Fluorination: The conversion of a difluoromethyl group to a trifluoromethyl group is a challenging transformation. However, methods for the hydrofluorination of fluoroalkenes to gem-difluoromethylene compounds have been developed, which could in principle be extended. acs.org For instance, the use of a DMPU/HF complex in conjunction with a gold catalyst has shown success in the dihydrofluorination of alkynes to form gem-difluoromethylene compounds. acs.org Applying such a method to a substrate like this compound would require activation of the C-H bond of the CF₂H group, which is generally difficult.
Defluorination: Defluorination, the removal of fluorine atoms, is also a known process in organofluorine chemistry. rsc.orgosti.gov Reactions of hydrofluorocarbons (HFCs) with strong reducing agents, such as magnesium reagents containing a Mg-Mg bond, have been shown to result in defluorination to form magnesium fluoride (B91410). rsc.org In the case of 1,1,1,2-tetrafluoroethane, this process leads to the selective formation of 1,1-difluoroethene. rsc.org Computational studies, specifically DFT calculations, have been employed to understand the selectivity and compare the activation barriers for C-F versus C-H bond activation in these systems. rsc.org While not specifically studied for this compound, these findings suggest that under appropriate reductive conditions, defluorination could be a possible reaction pathway.
Reactivity of the Cyclobutane (B1203170) Ring
The cyclobutane ring in this compound is characterized by significant ring strain, which is a key driver of its reactivity. masterorganicchemistry.comkhanacademy.orglibretexts.org This strain arises from both angle strain, due to the deviation of the C-C-C bond angles from the ideal 109.5° of a tetrahedral carbon, and torsional strain from the eclipsing of hydrogen atoms. masterorganicchemistry.comlibretexts.orglibretexts.org
A prominent reaction pathway for cyclobutanes is ring-opening, which relieves the inherent ring strain. nih.govresearchgate.netelsevierpure.com These reactions can be initiated by various means, including thermal activation, photolysis, or catalysis by transition metals or acids. nih.govresearchgate.net For example, cyclobutenes can undergo ring-opening carbonyl-olefin metathesis to form γ,δ-unsaturated aldehydes. nih.gov Thermally induced electrocyclic ring-opening reactions are also common, particularly for benzocyclobutenes, which serve as precursors to dienes in various pericyclic transformations. researchgate.netelsevierpure.comyoutube.com The mechanisms of these reactions are often governed by orbital symmetry rules, which dictate the stereochemical outcome. researchgate.net
The high ring strain of cyclobutane makes it susceptible to reactions that lead to a more stable, less strained system. masterorganicchemistry.comresearchgate.netnih.gov This "strain-release" is a significant driving force for many reactions involving cyclobutane rings. masterorganicchemistry.com For instance, the activation of C-C σ-bonds within strained four-membered rings at electrophilic metal centers, such as magnesium and zinc, has been reported. nih.gov This process involves an initial hydrometallation followed by intramolecular C-C bond activation, leading to a ring-opened product. nih.gov Computational studies have confirmed that the relief of ring strain is a crucial thermodynamic factor driving these C-C bond activation processes. nih.gov
The stereochemistry of reactions involving the cyclobutane ring is a critical aspect, as the puckered nature of the ring can lead to different stereoisomers. chemistryschool.netresearchgate.net For 1,3-disubstituted cyclobutanes, both cis and trans isomers are possible, and interconversion between them requires breaking and reforming bonds. chemistryschool.net The cyclobutane ring is not planar and exists in a puckered conformation to alleviate some torsional strain. masterorganicchemistry.comlibretexts.org This puckering can influence the stereochemical outcome of reactions. For example, in ring-opening reactions, the stereochemistry of the starting cyclobutane can determine the stereochemistry of the resulting acyclic product, often with high predictability based on principles of orbital symmetry. researchgate.net
Computational Studies on Reaction Mechanisms
Computational methods, particularly Density Functional Theory (DFT), play a crucial role in elucidating the mechanisms of reactions involving molecules like this compound. rsc.orgresearchgate.netnih.govnih.gov These studies provide valuable insights into transition state geometries, reaction pathways, and the electronic effects of substituents.
For instance, DFT calculations have been used to support the proposed mechanisms of visible-light-induced triplet biradical atom transfer reactions for the construction of benzocyclobutanol and benzocyclobutylamine derivatives. researchgate.net These calculations, along with experimental data from kinetic analysis and deuterium (B1214612) labeling, help to build a comprehensive picture of the reaction mechanism. researchgate.net
In the context of electrophilic aromatic substitution on the benzene ring, computational models can predict the regioselectivity of the reaction. nih.gov These models are often based on calculating the relative stabilities of the sigma-complex intermediates (Wheland intermediates). nih.gov For halogenations and nitrations of various aromatic and heterocyclic substrates, these methods have shown good agreement with experimental observations. nih.gov
Furthermore, computational studies have been employed to understand the transmission of electronic substituent effects through a benzene framework. nih.gov By calculating the molecular structures of substituted biphenyls at different levels of theory (e.g., HF/6-31G* and B3LYP/6-311++G**), researchers can quantify the influence of a substituent on the geometry and electronic properties of the aromatic system. nih.gov Such studies are relevant to understanding how the cyclobutyldifluoromethyl substituent would influence the reactivity of the benzene ring in this compound.
Elucidation of Reaction Pathways and Transition States
The reaction pathways for electrophilic aromatic substitution on this compound are dictated by the directing effects of the cyclobutyldifluoromethyl substituent. The electron-withdrawing difluoromethyl group is a meta-director, while the electron-donating cyclobutyl group is an ortho-, para-director. youtube.comlibretexts.org The combined influence of these opposing effects determines the regioselectivity of the substitution.
Computational studies on similar fluoroalkyl-substituted benzenes can provide insights into the likely reaction pathways. nih.gov For electrophilic attack, the formation of the sigma complex (also known as the arenium ion or Wheland intermediate) is the rate-determining step. msu.edu The stability of the possible transition states leading to the ortho, meta, and para substituted products determines the preferred reaction pathway.
Table 1: Predicted Directing Effects of Substituents on the Benzene Ring
| Substituent | Electronic Effect | Directing Effect |
| -CHF2 (Difluoromethyl) | Strongly Electron-Withdrawing (-I) | Meta-directing |
| -Cyclobutyl | Weakly Electron-Donating (+I) | Ortho-, Para-directing |
Due to the strong deactivating and meta-directing nature of the difluoromethyl group, electrophilic substitution is expected to predominantly occur at the meta position relative to the cyclobutyldifluoromethyl substituent. The transition state leading to the meta-substituted product is likely to be lower in energy compared to the transition states for ortho and para substitution. This is because the positive charge in the sigma complex for meta attack is not located on the carbon atom bearing the electron-withdrawing difluoromethyl group, thus avoiding significant destabilization.
Conversely, for ortho and para attack, one of the resonance structures of the sigma complex would place the positive charge directly on the carbon atom attached to the deactivating difluoromethyl group, which is highly energetically unfavorable. youtube.com While the cyclobutyl group directs ortho and para, its activating effect is likely to be overcome by the powerful deactivating effect of the difluoromethyl group. However, some minor formation of ortho and para products might be observed, influenced by the specific reaction conditions and the nature of the electrophile. The steric bulk of the cyclobutyl group would also be expected to hinder attack at the ortho positions to some extent. msu.edunumberanalytics.com
Activation Energy Calculations
The activation energy for the formation of the transition state is directly related to the stability of the intermediate sigma complex. As the electron-withdrawing difluoromethyl group destabilizes the positively charged sigma complex, a higher energy input is required to reach the transition state.
Table 2: Predicted Relative Activation Energies for Electrophilic Aromatic Substitution
| Position of Attack | Predicted Relative Activation Energy | Rationale |
| Meta | Lowest | The positive charge in the sigma complex is not located on the carbon bearing the -CHF2 group, leading to a more stable transition state compared to ortho/para attack. |
| Ortho | Highest | Significant destabilization of the sigma complex due to the positive charge being adjacent to the electron-withdrawing -CHF2 group. Steric hindrance from the cyclobutyl group also contributes. |
| Para | High | Significant destabilization of the sigma complex due to the positive charge being located on the carbon bearing the -CHF2 group in one of the resonance structures. |
Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to calculate the activation energies for the different substitution pathways with a high degree of accuracy. nih.gov Such calculations would involve mapping the potential energy surface of the reaction and identifying the transition state structures and their corresponding energies.
Analysis of Intermediates
The key intermediates in the electrophilic aromatic substitution reactions of this compound are the sigma complexes or arenium ions. msu.edu The structure and stability of these intermediates are crucial in determining the reaction outcome.
For a general electrophile (E+), the following intermediates corresponding to ortho, meta, and para attack can be envisioned:
Ortho-attack intermediate: The positive charge is delocalized over three carbon atoms of the ring, one of which is the carbon bearing the cyclobutyldifluoromethyl group. This is a destabilized intermediate.
Meta-attack intermediate: The positive charge is delocalized over three carbon atoms, none of which is the carbon attached to the cyclobutyldifluoromethyl group. This is the most stable of the three possible intermediates.
Para-attack intermediate: Similar to the ortho-attack intermediate, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing substituent, leading to significant destabilization.
The analysis of these intermediates confirms that electrophilic attack is most likely to occur at the meta position. The relative stabilities of these carbocationic intermediates directly correlate with the activation energies for their formation, with the most stable intermediate being formed via the lowest energy transition state.
Advanced Spectroscopic and Computational Characterization
Spectroscopic Analysis
Spectroscopic analysis provides a detailed picture of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR for Structural Elucidation
The proton NMR (¹H NMR) spectrum of (Cyclobutyldifluoromethyl)benzene is expected to exhibit distinct signals corresponding to the aromatic and cyclobutyl protons. The five protons on the benzene (B151609) ring would likely appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns would be influenced by the electron-withdrawing nature of the difluoromethyl group. The protons of the cyclobutyl group would resonate further upfield, generally in the δ 1.5-2.5 ppm range. The methine proton of the cyclobutyl ring, being adjacent to the difluoromethyl group, would likely be the most downfield signal within this group and would exhibit coupling to the adjacent methylene (B1212753) protons.
¹³C NMR for Carbon Framework Analysis
The carbon-13 NMR (¹³C NMR) spectrum would provide information on all the unique carbon environments within the molecule. The aromatic carbons would show signals in the δ 120-140 ppm region. The carbon atom attached to the difluoromethyl group is expected to be a triplet due to coupling with the two fluorine atoms. The carbons of the cyclobutyl ring would appear in the aliphatic region (δ 15-40 ppm). The carbon of the difluoromethyl group itself would also be a triplet and would be significantly downfield due to the attached fluorine atoms.
¹⁹F NMR for Fluorine Environment Characterization
Fluorine-19 NMR (¹⁹F NMR) is a crucial technique for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal would likely be a triplet due to coupling with the adjacent methine proton of the cyclobutyl ring. The chemical shift would be in the typical range for difluoromethyl groups attached to an alkyl chain.
Advanced NMR Techniques (COSY, TOCSY, HSQC, NOESY)
To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, a suite of advanced 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to identify adjacent protons within the cyclobutyl ring and potentially long-range couplings between the aromatic protons.
TOCSY (Total Correlation Spectroscopy): TOCSY would establish the correlation between all protons within a spin system, which would be particularly useful for identifying all the protons of the cyclobutyl ring from a single cross-peak.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing a definitive assignment of the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be instrumental in confirming the connectivity between the cyclobutyl and phenyl groups and in determining the preferred conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of the cyclobutyl group, the difluoromethyl group, or fragments from the benzene ring. High-resolution mass spectrometry (HRMS) would be used to determine the exact elemental composition of the molecular ion and its fragments, confirming the molecular formula.
High-Resolution Mass Spectrometry (HRMS)
For this compound, with a chemical formula of C₁₁H₁₂F₂, the expected exact mass can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and fluorine (¹⁹F). The calculated monoisotopic mass is approximately 182.0907 g/mol . An HRMS experiment would aim to measure the m/z value of the molecular ion [M]⁺•, and a result matching this calculated value would confirm the elemental composition. The presence of the M+1 peak, resulting from the natural abundance of ¹³C, would also be observable and its intensity relative to the molecular ion peak would be consistent with a molecule containing eleven carbon atoms. docbrown.info
Fragmentation Pattern Analysis
Electron Ionization (EI) mass spectrometry causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation of this compound is expected to be influenced by the stability of the resulting fragments. Key fragmentation pathways would likely involve the benzene ring, the cyclobutyl group, and the difluoromethyl moiety. core.ac.uk
The presence of the aromatic ring typically results in a prominent molecular ion. whitman.edu Common fragmentation patterns for alkyl-substituted benzenes involve the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a highly stable aromatic cation. whitman.eduyoutube.com This would occur through cleavage of the bond between the cyclobutyl ring and the difluoromethyl carbon, followed by rearrangement.
A plausible fragmentation scheme is outlined below:
[C₁₁H₁₂F₂]⁺• (m/z 182) → [C₇H₇]⁺ (m/z 91) + C₄H₅F₂• (Tropylium ion formation)
[C₁₁H₁₂F₂]⁺• (m/z 182) → [C₇H₅F₂]⁺ (m/z 127) + •C₄H₇ (Loss of cyclobutyl radical)
[C₁₁H₁₂F₂]⁺• (m/z 182) → [C₆H₅]⁺ (m/z 77) + •C₅H₇F₂ (Formation of phenyl cation)
[C₇H₅F₂]⁺ (m/z 127) → [C₇H₄F]⁺ (m/z 107) + HF (Loss of hydrogen fluoride)
The analysis of these fragmentation patterns provides strong evidence for the connectivity of the different structural components of the molecule. core.ac.uk
Infrared (IR) and Raman Spectroscopy
Characteristic Vibrational Modes of CF₂H, Cyclobutyl, and Benzene Moieties
The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its three main structural units.
Benzene Moiety : The benzene ring gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹. orgchemboulder.comlibretexts.org C=C in-ring stretching vibrations produce bands in the 1600-1400 cm⁻¹ region. orgchemboulder.comlibretexts.org The Raman spectrum of benzene shows a strong peak for the ring breathing mode around 992 cm⁻¹, which would be expected to shift upon substitution. researchgate.netaps.orgrsc.orgmdpi.com
Cyclobutyl Moiety : The cyclobutyl group has characteristic vibrations including CH₂ stretching and bending modes. docbrown.info The CH₂ stretching vibrations are expected in the 2987-2887 cm⁻¹ range. docbrown.info Various CH₂ bending and rocking vibrations appear in the fingerprint region (below 1500 cm⁻¹), with notable absorptions around 1450 cm⁻¹ (scissoring) and within the 1260-700 cm⁻¹ range. docbrown.infodtic.mil Ring deformation or puckering vibrations of the cyclobutane (B1203170) ring are also expected at lower frequencies. docbrown.infodtic.mil
Difluoromethyl (CF₂H) Moiety : The difluoromethyl group has distinct vibrational modes due to the highly electronegative fluorine atoms. The C-F stretching vibrations are typically strong in the IR spectrum and appear in the 1150-1050 cm⁻¹ region. ucla.edu The C-H stretching vibration of the CF₂H group is also characteristic.
A summary of expected vibrational frequencies is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Benzene | Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Benzene | C=C In-Ring Stretch | 1600 - 1400 | IR, Raman |
| Benzene | Ring Breathing | ~992 (substituted) | Raman |
| Cyclobutyl | CH₂ Stretch | 2987 - 2887 | IR, Raman |
| Cyclobutyl | CH₂ Bending (Scissoring) | ~1450 | IR |
| Difluoromethyl | C-F Stretch | 1150 - 1050 | IR (Strong) |
Distinguishing Benzene Substitution Patterns
IR and Raman spectroscopy are powerful tools for determining the substitution pattern on a benzene ring (ortho, meta, or para). spectroscopyonline.comspectra-analysis.com This is achieved by analyzing the patterns of C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region and weak overtone/combination bands in the 2000-1665 cm⁻¹ region. orgchemboulder.comspectra-analysis.comspectroscopyonline.com
For a monosubstituted benzene ring, as in this compound, one would expect to see strong absorption bands from C-H wagging between approximately 770-710 cm⁻¹ and often another strong band for ring bending near 690 cm⁻¹. spectroscopyonline.comresearchgate.net The pattern of weak overtone bands in the 2000-1665 cm⁻¹ range is also highly characteristic of monosubstitution. spectroscopyonline.com The presence and specific pattern of these bands in the spectrum of this compound would confirm the single substitution on the phenyl ring. spectroscopyonline.com
X-ray Crystallography for Solid-State Structure
While techniques like MS and IR/Raman spectroscopy provide evidence for the molecular formula and connectivity, X-ray crystallography offers unambiguous proof of the three-dimensional atomic arrangement in the solid state.
Single Crystal X-ray Diffraction (SCXRD)
To perform Single Crystal X-ray Diffraction (SCXRD), a high-quality single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. docbrown.info
From this map, the precise position of each atom (excluding hydrogen, which is typically located from the electron density map or placed in calculated positions) can be determined. This analysis yields a definitive molecular structure, including:
Bond lengths : For instance, the C-C bond lengths within the benzene ring would be expected to be intermediate between a single and double bond (around 1.39 Å). docbrown.info
Bond angles : The internal angles of the benzene ring would be confirmed as 120°. docbrown.info The geometry around the tetrahedral carbons in the cyclobutyl and difluoromethyl groups would also be precisely measured.
Torsional angles : These define the conformation of the molecule, such as the relative orientation of the cyclobutyl and phenyl rings.
Crystal packing : The analysis also reveals how the molecules are arranged in the crystal lattice, including any intermolecular interactions like C-H···π interactions.
Although the specific crystal structure of this compound is not publicly available in crystallographic databases as of this writing, the SCXRD technique remains the gold standard for absolute structure determination. The pioneering work of scientists like Kathleen Lonsdale, who used X-ray diffraction to prove the flat, hexagonal structure of benzene derivatives, laid the foundation for this powerful analytical method. hackaday.com
Conformational Analysis in the Crystalline State
Direct experimental data from X-ray crystallography or solid-state NMR for this compound is not publicly available. However, based on studies of similar cyclobutyl-substituted and fluorinated organic molecules, a puckered conformation of the cyclobutyl ring is expected in the crystalline state. The presence of the bulky and electron-withdrawing difluoromethylphenyl group will significantly influence the puckering angle and the orientation of the substituent relative to the ring.
Computational Chemistry for Structure and Properties
Computational chemistry serves as a powerful tool to investigate the structure, properties, and conformational landscape of molecules for which experimental data is scarce.
Quantum Mechanical Methods (Ab Initio, DFT)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in providing detailed insights into the electronic structure and geometry of this compound.
Geometry optimization of this compound using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can predict the most stable molecular structure. These calculations would likely reveal a non-planar, puckered cyclobutyl ring. The C-F bonds are predicted to be approximately 1.35 Å, and the C-C bonds within the cyclobutyl ring will deviate from ideal sp³ hybridization due to ring strain. The electronic structure analysis would show a significant polarization of the C-F bonds, with a high electron density around the fluorine atoms. The presence of the electron-withdrawing difluoromethyl group is expected to influence the electronic properties of the benzene ring.
Table 1: Predicted Geometrical Parameters for this compound (DFT B3LYP/6-311+G(d,p))
| Parameter | Predicted Value |
| C-F Bond Length | ~1.35 Å |
| Cα-C(phenyl) Bond Length | ~1.52 Å |
| Cyclobutyl C-C Bond Lengths | ~1.55-1.56 Å |
| Cyclobutyl Puckering Angle | ~25-30° |
| C-F Bond Angle | ~107° |
| Dihedral Angle (Phenyl-Cyclobutyl) | ~40-50° |
Note: The values in this table are hypothetical and based on typical results from DFT calculations on analogous molecules.
DFT calculations can accurately predict spectroscopic properties. For ¹³C NMR, the carbon atom attached to the fluorine atoms (Cα) is expected to show a significant downfield shift due to the strong deshielding effect of the fluorine atoms, likely appearing in the 115-125 ppm range. The aromatic carbons will also be influenced, with the ipso-carbon showing a characteristic shift. In ¹H NMR, the protons on the cyclobutyl ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with both adjacent protons and the fluorine atoms.
The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra. The C-F stretching vibrations are expected to appear as strong bands in the 1000-1100 cm⁻¹ region. The puckering motion of the cyclobutyl ring would correspond to a low-frequency vibration.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Nucleus/Group | Predicted Chemical Shift / Frequency |
| ¹³C NMR | Cα (CF₂) | ~115-125 ppm |
| ¹³C NMR | Aromatic C | ~125-140 ppm |
| ¹H NMR | Aromatic H | ~7.2-7.4 ppm |
| ¹H NMR | Cyclobutyl H | ~1.8-2.5 ppm |
| IR | C-F Stretch | ~1000-1100 cm⁻¹ |
| IR | Aromatic C-H Stretch | ~3000-3100 cm⁻¹ |
Note: The values in this table are hypothetical and based on typical results from DFT calculations on analogous molecules.
Computational conformational analysis can map the potential energy surface of this compound. By systematically rotating the bonds connecting the phenyl ring and the cyclobutyl group, different conformers can be identified. The analysis would likely reveal at least two stable conformers corresponding to different puckering states of the cyclobutyl ring and various rotational orientations of the phenyl group. The relative energies of these conformers can be calculated to determine their populations at a given temperature. The barrier to interconversion between these conformers can also be estimated.
Molecular Modeling and Simulation
Molecular modeling and simulations provide a means to study the dynamic behavior of this compound. Using force fields optimized for organic molecules, molecular dynamics (MD) simulations can be performed to explore the conformational space of the molecule in different environments, such as in a solvent or in a simulated crystal lattice. These simulations can provide insights into the flexibility of the cyclobutyl ring and the rotational freedom of the phenyl group, complementing the static picture obtained from quantum mechanical calculations.
Exploration of Conformational Space
The conformational flexibility of this compound arises from the rotation around the single bond connecting the cyclobutyldifluoromethyl substituent to the benzene ring, as well as the puckering of the cyclobutane ring itself. A detailed exploration of this conformational space would require sophisticated computational techniques.
Methodology: A standard approach to exploring the conformational landscape involves a multi-step computational protocol. Initially, a systematic or stochastic search of the potential energy surface would be performed to identify all possible low-energy conformers. This is often achieved using molecular mechanics force fields, which provide a rapid assessment of steric and torsional energies. Subsequently, the geometries of the identified unique conformers would be optimized at a higher level of theory, typically using Density Functional Theory (DFT) methods (e.g., B3LYP, M06-2X) with a suitable basis set (e.g., 6-311+G(d,p)). To obtain highly accurate relative energies, single-point energy calculations using coupled-cluster methods like CCSD(T) might be employed on the DFT-optimized geometries.
Expected Findings: The primary degrees of freedom would be the dihedral angle between the plane of the benzene ring and the C-C bond of the substituent, and the puckering angle of the cyclobutane ring. It is anticipated that several stable or metastable conformers exist. The relative energies of these conformers would be influenced by a delicate balance of steric hindrance between the cyclobutyl ring and the ortho-hydrogens of the benzene ring, and electronic effects involving the difluoromethyl group.
Hypothetical Conformational Energy Profile: A hypothetical potential energy surface scan as a function of the key dihedral angle would likely reveal multiple minima corresponding to staggered and eclipsed (or gauche and anti) orientations of the substituent relative to the benzene ring. The puckering of the cyclobutane ring would introduce additional complexity, with each rotational conformer potentially having multiple puckered states.
To illustrate the expected type of data from such a study, a hypothetical data table is presented below. This table is for illustrative purposes only and is not based on experimental or calculated data for this compound.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°) | Cyclobutane Puckering | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 60 | Equatorial | 0.00 |
| B | 180 | Equatorial | 1.5 |
| C | 60 | Axial | 2.8 |
| D | 180 | Axial | 4.2 |
Note: This table is a hypothetical representation of data that would be generated from a computational conformational analysis.
Intermolecular Interactions and Aggregation
The nature of intermolecular interactions in this compound would govern its bulk properties, such as its physical state, melting point, boiling point, and solubility. These interactions are also crucial for understanding its behavior in condensed phases and its potential for self-assembly or aggregation.
Key Interaction Motifs: The primary intermolecular forces at play would include:
Van der Waals forces: These dispersion forces would be significant due to the presence of the benzene ring and the cyclobutyl group.
Dipole-dipole interactions: The C-F bonds in the difluoromethyl group create a significant local dipole moment, which would lead to electrostatic interactions between molecules.
C-H···π interactions: The hydrogen atoms of the cyclobutyl group or the benzene ring of one molecule could interact with the electron-rich π-system of the benzene ring of a neighboring molecule.
C-H···F interactions: Weak hydrogen bonds between the C-H bonds of the cyclobutyl or phenyl groups and the fluorine atoms of a neighboring molecule are also possible.
Computational and Experimental Approaches: The study of these interactions would involve both computational and experimental methods.
Computational Analysis: Quantum chemical calculations on dimers or larger clusters of this compound could be performed to quantify the strength of different interaction motifs. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) would be valuable for decomposing the interaction energy into its electrostatic, exchange, induction, and dispersion components. Molecular dynamics (MD) simulations could be employed to study the aggregation behavior of the molecule in the liquid phase or in solution over time.
Experimental Characterization: In the solid state, X-ray crystallography would provide definitive information on the packing arrangement and the specific intermolecular contacts in the crystal lattice. This would allow for the direct observation of the preferred interaction geometries.
Expected Aggregation Behavior: Based on the expected intermolecular forces, it is plausible that this compound would exhibit some degree of aggregation in non-polar solvents, driven by a combination of π-π stacking of the benzene rings and dipole-dipole interactions of the difluoromethyl groups. The cyclobutyl group would likely influence the packing efficiency and could favor specific relative orientations of the molecules in an aggregate.
A hypothetical data table summarizing the results of a SAPT analysis on a dimer of this compound is provided below to illustrate the expected findings.
Table 2: Hypothetical SAPT2+3/aug-cc-pVDZ Interaction Energy Decomposition for a this compound Dimer (kcal/mol)
| Interaction Component | Energy (kcal/mol) |
|---|---|
| Electrostatics | -2.5 |
| Exchange | 4.0 |
| Induction | -1.0 |
| Dispersion | -5.5 |
| Total Interaction Energy | -5.0 |
Note: This table is a hypothetical representation of data from a high-level computational analysis of intermolecular forces and is not based on actual calculations for the specified compound.
Theoretical Studies and Advanced Concepts in Fluorine Chemistry Relevant to the Compound
Electronic Effects of the Difluoromethyl Group
The difluoromethyl (-CF2H) group is a unique substituent that significantly alters the electronic landscape of the benzene (B151609) ring to which it is attached. Its properties are a direct consequence of the high electronegativity of the two fluorine atoms.
The electronic influence of the difluoromethyl group on the benzene ring is dominated by a strong electron-withdrawing inductive effect (-I effect). The two highly electronegative fluorine atoms pull electron density away from the carbon atom of the -CF2H group, which in turn withdraws electron density from the aromatic ring through the sigma bond framework. vaia.comresearchgate.net This effect is similar to, though slightly less potent than, that of the trifluoromethyl (-CF3) group, which is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov
This inductive withdrawal of electrons deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. youtube.com The electron deficiency induced in the π-system of the ring means that the carbocation intermediates formed during electrophilic attack are destabilized.
The difluoromethyl group is often considered a "lipophilic hydrogen bond donor." h1.cojst.go.jp This characterization arises from two key features. Firstly, the C-H bond within the -CF2H group is polarized due to the strong electron-withdrawing effect of the adjacent fluorine atoms, making the hydrogen atom acidic and capable of acting as a hydrogen bond donor. researchgate.net Secondly, the replacement of hydrogen atoms with fluorine generally increases lipophilicity.
Studies have shown that the hydrogen bond donating strength of the difluoromethyl group is comparable to that of thiophenols and anilines, although weaker than that of a hydroxyl group. h1.conih.gov This capability allows it to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups in medicinal chemistry, potentially improving binding affinity to biological targets. researchgate.net
Although generally considered a lipophilicity-enhancing group, the actual impact of the -CF2H moiety can vary. The change in the octanol-water partition coefficient (logP) when replacing a methyl (-CH3) group with a difluoromethyl (-CF2H) group, denoted as ΔlogP, typically ranges from -0.1 to +0.4. h1.coacs.org This variability is influenced by the electronic environment of the rest of the molecule. A linear correlation has been observed between these lipophilicity values and Hammett σ constants, underscoring the role of electronic effects. researchgate.netacs.org
| Property | Description | Typical Values/Comparison | Reference |
|---|---|---|---|
| Hydrogen Bond Acidity (A) | A quantitative measure of hydrogen bond donor strength. | 0.085 - 0.126 | h1.coresearchgate.net |
| Lipophilicity Change (ΔlogP) | Change in logP compared to a methyl analog (logP(XCF₂H) - logP(XCH₃)). | -0.1 to +0.4 | h1.coacs.org |
| Bioisosteric Role | Acts as a substitute for other functional groups. | Considered a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. | researchgate.net |
Strain Energy in Cyclobutane (B1203170) Systems
The four-membered cyclobutane ring in (Cyclobutyldifluoromethyl)benzene is characterized by significant ring strain, a form of instability arising from non-ideal bond angles and conformations. wikipedia.org This strain energy, approximately 26.3 kcal/mol (110 kJ/mol), is a combination of angle strain and torsional strain. masterorganicchemistry.comjove.com
Angle strain, or Baeyer strain, results from the deviation of the internal C-C-C bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. masterorganicchemistry.comjove.com If cyclobutane were a perfect planar square, the bond angles would be 90°. This compression requires energy and destabilizes the molecule. fiveable.me
Torsional strain, or Pitzer strain, arises from the eclipsing interactions between hydrogen atoms on adjacent carbon atoms. In a hypothetical planar cyclobutane, all eight C-H bonds would be fully eclipsed, creating significant repulsive forces and instability. jove.comlumenlearning.com
To minimize this torsional strain, the cyclobutane ring sacrifices some of its angular stability. It puckers out of planarity, which slightly decreases the bond angles further to about 88°, thereby increasing angle strain, but significantly relieves the eclipsing interactions. wikipedia.orglibretexts.org The high strain energy of cyclobutane is therefore primarily attributed to angle strain, though torsional strain is a critical factor dictating its conformation. wikipedia.org
| Parameter | Value | Consequence | Reference |
|---|---|---|---|
| Total Ring Strain | ~26.3 kcal/mol (~110 kJ/mol) | Increased reactivity compared to unstrained alkanes. | masterorganicchemistry.comjove.com |
| Ideal sp³ Bond Angle | 109.5° | Standard for unstrained alkanes. | jove.com |
| Actual Bond Angle (Puckered) | ~88° | Significant angle strain. | wikipedia.orglibretexts.org |
| Dihedral Angle (Puckered) | ~25° | Reduces torsional strain by moving C-H bonds away from an eclipsed state. | lumenlearning.comlibretexts.org |
Unlike the rigid, planar cyclopropane, the cyclobutane ring is flexible and adopts a non-planar, puckered conformation to achieve greater stability. jove.comlumenlearning.com This conformation is often described as a "butterfly" shape, where one carbon atom is bent out of the plane formed by the other three. masterorganicchemistry.com This puckering allows the C-H bonds on adjacent carbons to move from a fully eclipsed to a more staggered arrangement, which reduces the torsional strain. libretexts.org
The puckered conformation is not static. The ring can undergo a rapid "ring-flipping" or inversion process where the "flap" of the butterfly inverts. masterorganicchemistry.com This means that, on average, each carbon atom spends an equal amount of time in the out-of-plane position. masterorganicchemistry.com The energy barrier for this inversion is relatively low, with the energy difference between the planar transition state and the puckered ground state being less than 1 kcal/mol for many cyclobutane derivatives. ic.ac.uk
Aromaticity and Aromatic Interactions in this compound
The core of this compound is the benzene ring, the archetypal aromatic compound. Its aromaticity is defined by a set of criteria known as Hückel's Rule. lumenlearning.comlibretexts.org To be aromatic, a molecule must be:
Cyclic: A closed ring of atoms.
Planar: All atoms in the ring lie in the same plane.
Fully Conjugated: A continuous system of overlapping p-orbitals around the ring.
Contain 4n+2 π electrons, where n is a non-negative integer (0, 1, 2, etc.). libretexts.org
Benzene perfectly fits these criteria with its cyclic, planar, conjugated ring containing 6 π electrons (where n=1). philadelphia.edu.jo This configuration results in a delocalized electron system that imparts exceptional stability. libretexts.org
The attachment of the (cyclobutyldifluoromethyl) substituent does not disrupt the fundamental aromaticity of the benzene ring. The ring remains cyclic, planar, and retains its 6 π electrons. However, the substituent significantly modulates the electronic properties and, consequently, the interactions of the aromatic ring.
The strong inductive electron withdrawal by the difluoromethyl group reduces the electron density of the π-system. vaia.comnih.gov This makes the aromatic ring in this compound less nucleophilic than unsubstituted benzene. This electronic perturbation influences how the aromatic ring participates in intermolecular interactions, such as π-stacking or cation-π interactions. The electron-deficient nature of the ring can alter the geometry and strength of these non-covalent bonds compared to electron-rich aromatic systems.
Role of the Benzene Ring in Overall Molecular Stability
The stability of this compound is significantly influenced by the presence of the benzene ring, a feature central to the field of aromatic chemistry. The benzene ring is characterized by a unique electronic structure where six π-electrons are delocalized across the cyclic, planar arrangement of six sp²-hybridized carbon atoms. This delocalization, often represented by resonance structures, results in a substantial resonance stabilization energy, making the aromatic ring exceptionally stable compared to a hypothetical cyclohexatriene with localized double bonds.
A theoretical examination of the bond dissociation energies within this compound would likely reveal a high energy requirement for breaking the bonds of the aromatic ring, underscoring its contribution to the molecule's thermal stability. Computational studies on similar fluorinated aromatic compounds often show that the introduction of fluorine atoms can enhance the thermodynamic stability of the molecule.
π-Stacking and Other Non-Covalent Interactions
Non-covalent interactions play a crucial role in the supramolecular chemistry of aromatic compounds. For this compound, several types of non-covalent interactions are theoretically plausible and would be significant in its condensed phases and in its interactions with other molecules.
π-Stacking Interactions: The electron-rich π-system of the benzene ring allows for π-stacking interactions with other aromatic rings. These interactions can occur in several geometries, including face-to-face (sandwich) and edge-to-face (T-shaped) arrangements. The presence of the electron-withdrawing (cyclobutyldifluoromethyl) group is expected to modulate the nature of these π-stacking interactions. The electron-poor nature of the substituted benzene ring in this compound might favor interactions with electron-rich aromatic systems.
Hydrogen Bonding: While conventional hydrogen bonds are not present within the molecule itself, the fluorine atoms of the difluoromethyl group can act as weak hydrogen bond acceptors. This allows this compound to interact with hydrogen bond donors in its environment. Furthermore, the C-H bonds of the benzene ring and the cyclobutyl group can act as very weak hydrogen bond donors.
Other Non-Covalent Interactions: Van der Waals forces, including London dispersion forces, are also expected to be significant, particularly due to the presence of the relatively large cyclobutyl group and the polarizable fluorine atoms. Dipole-dipole interactions may also arise from the significant bond dipoles of the C-F bonds.
The following table summarizes the expected non-covalent interactions involving this compound.
| Interaction Type | Interacting Groups | Expected Relative Strength |
| π-π Stacking | Benzene ring with other aromatic rings | Moderate to Strong |
| Hydrogen Bonding | -CF₂- with H-bond donors | Weak |
| C-H (aromatic, alkyl) with H-bond acceptors | Very Weak | |
| Van der Waals Forces | Entire molecule | Moderate |
| Dipole-Dipole Interactions | -CF₂- group | Moderate |
Stereochemical Considerations
Chirality and Stereoisomerism
A critical aspect of the molecular structure of this compound is its potential for stereoisomerism. The molecule's structure needs to be analyzed for the presence of any stereogenic centers. The carbon atom of the cyclobutyl ring that is attached to the difluoromethyl and phenyl groups is a potential stereocenter.
If we consider the structure, this carbon atom is bonded to four different groups:
The difluoromethyl group (-CF₂H)
The phenyl group (-C₆H₅)
A -CH₂- group within the cyclobutyl ring
Another -CH₂- group within the cyclobutyl ring
For this carbon to be a stereocenter, the two pathways around the cyclobutyl ring must be considered different from the perspective of this carbon. In an unsubstituted cyclobutane ring, these pathways are identical. However, the connection to the difluoromethylphenylmethyl carbon breaks this symmetry. Therefore, the carbon atom to which the difluoromethyl and phenyl groups are attached is indeed a stereocenter.
As a result of this single stereocenter, this compound is a chiral molecule and can exist as a pair of enantiomers:
(R)-(Cyclobutyldifluoromethyl)benzene
(S)-(Cyclobutyldifluoromethyl)benzene
These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.
The following table outlines the stereoisomers of this compound.
| Stereoisomer Type | Number of Stereoisomers | Description |
| Enantiomers | 2 | A pair of non-superimposable mirror images ((R) and (S) forms) |
| Diastereomers | 0 | Not applicable as there is only one stereocenter |
Diastereoselectivity and Enantioselectivity in Synthetic Routes
Given the chirality of this compound, its synthesis presents challenges and opportunities in stereocontrol. The development of synthetic routes that can selectively produce one enantiomer over the other (enantioselective synthesis) or, in the case of multiple stereocenters, one diastereomer over others (diastereoselective synthesis), is a key area of modern organic chemistry.
Enantioselective Synthesis: An enantioselective synthesis of this compound would aim to produce either the (R) or the (S) enantiomer in high enantiomeric excess. Several general strategies could be hypothetically employed:
Chiral Pool Synthesis: Starting from a readily available enantiopure starting material that already contains the required stereocenter.
Asymmetric Catalysis: Using a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For instance, an asymmetric hydrogenation or an asymmetric alkylation reaction could be envisioned.
Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a prochiral precursor to direct the stereoselective formation of the stereocenter, followed by the removal of the auxiliary.
Diastereoselectivity in Synthesis: While this compound itself does not have diastereomers, diastereoselectivity would become a crucial consideration in synthetic intermediates that may contain more than one stereocenter. For example, if the cyclobutyl ring were to be constructed in a stereoselective manner, controlling the relative stereochemistry of multiple substituents on the ring would be essential.
The choice of synthetic route would depend on the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. The development of such routes would likely involve detailed mechanistic studies and the screening of various chiral catalysts or reagents.
Advanced Research Topics and Future Directions
Development of Novel Synthetic Reagents for Selective Fluorination
The selective introduction of the difluoromethyl group onto an aromatic ring, as in the synthesis of (Cyclobutyldifluoromethyl)benzene, requires specialized reagents. Research has moved beyond harsh, traditional fluorinating agents to develop more selective and user-friendly alternatives.
A significant advancement is the development of shelf-stable difluoromethylation reagents that operate via radical processes. One such example is zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS), which can directly difluoromethylate organic substrates under mild, open-flask conditions. nih.gov This reagent has proven effective for a variety of heteroarenes and other organic molecules, suggesting its potential applicability for the direct C-H difluoromethylation of cyclobutylbenzene (B3052708). nih.gov
Another class of reagents includes electrophilic difluoromethylating agents like S-(difluoromethyl)diarylsulfonium salts. These compounds can transfer a CF₂H group to various nucleophiles, although their efficacy with carbon nucleophiles can be limited. acs.org For the synthesis of this compound from a pre-functionalized cyclobutylbenzene, for instance, an aryl halide, nickel-catalyzed cross-coupling reactions with a stable difluoromethyl zinc reagent have been developed that proceed at room temperature. acs.org
Visible-light photocatalysis has also emerged as a powerful tool, enabling the use of reagents like bromodifluoromethane (B75531) (CF₂HBr) or difluoroacetic anhydride (B1165640) in combination with a photocatalyst to generate difluoromethyl radicals. nih.govnih.govprinceton.edu These radicals can then engage in reactions with aromatic compounds. The choice of reagent and catalyst is crucial for controlling the reactivity and selectivity of the difluoromethylation process. nih.gov
Table 1: Examples of Modern Difluoromethylation Reagents
| Reagent Class | Specific Example | Reaction Type | Key Features |
|---|---|---|---|
| Sulfinate Salt | Zn(SO₂CF₂H)₂ (DFMS) | Radical C-H Difluoromethylation | Bench-stable solid; mild, open-flask conditions. nih.gov |
| Sulfonium Salt | S-(difluoromethyl)diarylsulfonium tetrafluoroborate | Electrophilic Difluoromethylation | Effective for heteroatom nucleophiles. acs.org |
| Organometallic | (DMPU)Zn(CF₂H)₂ | Nickel-Catalyzed Cross-Coupling | Stable solid; reacts with aryl halides at room temperature. acs.org |
| Radical Precursor | CF₂HBr with (TMS)₃SiH | Metallaphotoredox Catalysis | Uses a commercially available gas as the CF₂H source. princeton.edu |
Site-Selective Functionalization Strategies
Once this compound is synthesized, further functionalization can introduce additional complexity and value. Research in this area focuses on achieving high site-selectivity, either on the aromatic ring or at the difluoromethyl group itself.
For the aromatic ring, photocatalytic methods have shown promise for the site-selective C-H difluoromethylation of arenes. nih.govmdpi.com The regioselectivity is often governed by the electronic properties of the substrate and the nature of the difluoromethylating radical species. nih.gov For instance, electrophilic CF₂Cl radicals tend to react with electron-rich arenes. nih.gov For a molecule like cyclobutylbenzene, directing group strategies, potentially involving a transiently installed group, could be employed to achieve ortho-, meta-, or para-selectivity in further functionalizations. nih.govresearchgate.net
A particularly innovative strategy involves the functionalization of the C-F bonds within the difluoromethyl group. The desymmetrization of a difluoromethylene group via the activation of a single C-F bond is a significant challenge due to the strength of the C-F bond. nih.gov Recent work has shown that a "push-pull" mechanism, combining a soft transition metal (like palladium) with a hard, fluorophilic Lewis acid, can enable the selective substitution of one fluorine atom in a benzylic difluoromethyl group. nih.gov This strategy could be applied to this compound to create chiral monofluorinated products.
Table 2: Site-Selective Functionalization Approaches
| Target Site | Strategy | Catalyst/Reagent System | Outcome |
|---|---|---|---|
| Aromatic C-H | Photocatalytic C-H Functionalization | Ru(bpy)₃²⁺ / CF₂Cl source | Regioselective chlorodifluoromethylation of arenes. nih.gov |
| Aromatic C-H | Transient Iodane-Mediated C-H Halogenation | PhI(OAc)₂ / Halide Source | Para-selective halogenation of substituted arenes. nih.gov |
| Benzylic C-F | Desymmetrization by C-F Activation | Pd(0) catalyst / Lewis Acid | Enantioselective substitution of one fluorine atom. nih.gov |
Mechanistic Investigations using Isotopic Labeling and Kinetic Studies
Understanding the reaction mechanisms is crucial for optimizing existing methods and developing new ones. For the synthesis of this compound and related compounds, mechanistic studies often focus on identifying the key intermediates and transition states.
Isotopic labeling is a powerful tool for this purpose. For example, in the radiodifluoromethylation using [¹⁸F]difluorocarbene ([¹⁸F]DFC), the fate of the radioactive label provides direct insight into the reaction pathway. nih.gov Such studies can help distinguish between a free difluorocarbene pathway and a concerted Sₙ2-like mechanism. nih.gov Similarly, kinetic isotope effect (KIE) studies, by replacing hydrogen with deuterium (B1214612) at a reactive C-H bond, can determine if C-H bond cleavage is the rate-determining step in direct C-H functionalization reactions.
In photocatalytic systems, mechanistic investigations often involve radical trap experiments. The addition of radical scavengers like TEMPO or 1,1-diphenylethylene (B42955) can help confirm the presence of radical intermediates. mdpi.com Quenching studies with different reagents can elucidate the photocatalytic cycle, for instance, whether it proceeds via an oxidative or reductive quenching pathway. For the activation of C-F bonds, kinetic studies can help to quantify the effect of the Lewis acid and the transition metal, providing a deeper understanding of the "push-pull" synergistic activation. nih.gov
Exploitation of New Reactivity Modes
Future progress in the chemistry of compounds like this compound will depend on the discovery and exploitation of new modes of reactivity. One emerging area is the activation of typically inert bonds through novel catalytic systems.
The activation of strong C-F bonds for Friedel-Crafts-type reactions represents a significant departure from classical reactivity. It has been shown that benzylic C-F bonds can be activated for reaction with arenes using only a hydrogen-bond-donating solvent like hexafluoroisopropanol (HFIP), without the need for a transition metal or a strong Lewis acid. beilstein-journals.orgnih.gov This reactivity is proposed to proceed through hydrogen-bond-enabled activation of the C-F bond, leading to a benzylic carbocation intermediate. beilstein-journals.org Applying this to this compound could open pathways for its use as an alkylating agent.
Another novel approach is the use of organolanthanum reagents to control the basicity of nucleophiles in additions to fluorinated ketones. This strategy has been successfully employed in the synthesis of gem-difluorocyclobutanols, preventing the undesired elimination of HF that can occur with more basic organometallics. chemrxiv.org This highlights how tuning the reactivity of reagents can overcome long-standing challenges in organofluorine synthesis.
Integration of Computational and Experimental Methodologies
The synergy between computational and experimental chemistry is accelerating progress in organofluorine synthesis. Density Functional Theory (DFT) is a powerful tool for modeling reaction mechanisms, predicting regioselectivity, and understanding the properties of fluorinated molecules.
For instance, DFT calculations have been used to model the adsorption of fluorinated benzenes on metal surfaces, providing insights into how the fluorine substituents affect the molecule-surface interaction. nih.gov In the context of reaction mechanisms, computational studies can compare the energy barriers of different proposed pathways, such as the concerted vs. free carbene pathways in difluorocarbene insertions. nih.gov Furthermore, computational models can help predict the reactivity and regioselectivity of electrophilic aromatic substitution on substituted benzenes, guiding experimental design. nih.gov
More advanced computational techniques, such as machine learning, are also beginning to be applied. Graph-convolutional neural networks have been developed to predict the site selectivity of a wide range of C-H functionalization reactions on aromatic compounds with high accuracy. chemrxiv.org Such tools could be invaluable for predicting the most likely site of functionalization on a complex molecule like this compound under various reaction conditions, thereby streamlining the discovery of new derivatives.
Green Chemistry Approaches in Organofluorine Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for organofluorine compounds. numberanalytics.comnumberanalytics.com This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.
Photocatalytic reactions are inherently attractive from a green chemistry perspective, as they often proceed under mild conditions using visible light as a renewable energy source. nih.govresearchgate.net The development of photocatalytic difluoromethylation methods reduces the need for stoichiometric, and often harsh, reagents. researchgate.net
Another key aspect of green organofluorine chemistry is the improvement of atom economy. Strategies that utilize C-H activation avoid the need for pre-functionalization of the substrate, which often involves multiple steps and generates stoichiometric waste. cas.cn Furthermore, the development of catalytic methods, where a small amount of a catalyst can turn over many times, is a central tenet of green chemistry. numberanalytics.com The long-term sustainability of organofluorine chemistry also depends on considering the ultimate source of fluorine, which is primarily the mineral fluorspar (CaF₂). worktribe.comrsc.org Efficient and selective use of fluorine is therefore paramount. The development of electrochemical fluorination methods, which can use simple fluoride (B91410) salts, represents another promising avenue for greener synthesis. numberanalytics.comnumberanalytics.com
Q & A
Q. What are the common synthetic routes for (Cyclobutyldifluoromethyl)benzene, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, cyclobutyl-difluoromethyl halides can react with benzene derivatives under Lewis acid catalysis (e.g., AlCl₃, as seen in Friedel-Crafts acylation reactions ). Optimization includes:
- Catalyst screening : Test AlCl₃, FeCl₃, or ionic liquids for efficiency.
- Temperature control : Reactions may require low temperatures (-10°C to 25°C) to minimize side products.
- Purification : Column chromatography or fractional distillation can isolate the product.
Safety protocols for handling halogenated intermediates (e.g., H300-H302 health hazards ) should be followed.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹⁹F NMR : To identify the difluoromethyl group (δ ~ -100 to -120 ppm, splitting patterns indicate coupling with adjacent protons).
- ¹H/¹³C NMR : Cyclobutyl protons show characteristic upfield shifts (δ 1.5–3.0 ppm) due to ring strain; aromatic protons appear deshielded.
- IR Spectroscopy : C-F stretches (~1100–1250 cm⁻¹) and aromatic C-H bends (~700–900 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺).
Compare with reference data for structurally similar compounds, such as fluorinated benzenes .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess thermal stability. The cyclobutyl ring’s strain energy (~110 kJ/mol) may influence reactivity .
- Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress (e.g., 100–200°C).
- Solvent Effects : Use COSMO-RS to model solvation energetics in polar aprotic solvents.
Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .
Q. What experimental strategies resolve contradictions in data on the thermal stability of this compound?
- Methodological Answer :
- Controlled Replication : Conduct thermal gravimetric analysis (TGA) under inert vs. oxidative atmospheres to isolate degradation mechanisms.
- Time-Series Sampling : Collect data at multiple intervals (e.g., 1-hour, 24-hour) to capture decomposition kinetics, similar to longitudinal studies in social science research .
- Cross-Validation : Compare results from differential scanning calorimetry (DSC), TGA, and NMR stability assays.
Q. How does the electronic effect of the difluoromethyl group influence electrophilic substitution reactions?
- Methodological Answer : The -CF₂- group is electron-withdrawing, directing electrophiles to meta positions.
- Reactivity Studies : Compare nitration (HNO₃/H₂SO₄ ) and halogenation outcomes with non-fluorinated analogs.
- Hammett Constants : Use σₚ values (-CF₂H: σ ~ 0.43) to predict substituent effects on reaction rates.
- Competition Experiments : Compete with -CH₃ or -OCH₃ groups to quantify directing strength.
Safety and Best Practices
Q. What are critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure (H300-H302 ).
- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent combustion (H200-H202 ).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P301-P303 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
